1,2-Oxazol-3-ylmethanesulfonamide

Vue d'ensemble

Description

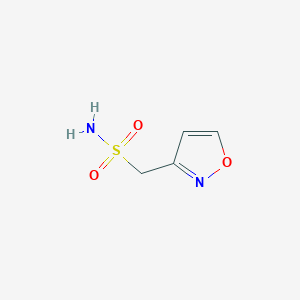

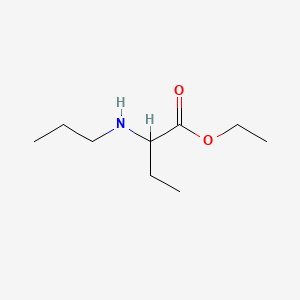

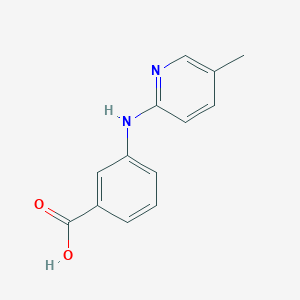

1,2-Oxazol-3-ylmethanesulfonamide is a chemical compound with the molecular formula C4H6N2O3S . It has an average mass of 162.167 Da and a monoisotopic mass of 162.009918 Da .

Synthesis Analysis

The synthesis of oxazole-based molecules like this compound often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs). This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring attached to a methanesulfonamide group . The InChI string for this compound isInChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) . Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthetic Chemistry and Catalysis

1,2-Oxazol-3-ylmethanesulfonamide, as part of the broader family of oxazoles and oxazolines, has been utilized in synthetic chemistry for its role in constructing complex molecular architectures. Oxazolines and related compounds serve as chiral synthons and ligands in asymmetric catalysis due to their ease of synthesis and the ability to induce stereocontrol in various chemical reactions. These compounds are derived from amino alcohols and have found widespread applications in metal-catalyzed transformations, showcasing the versatility and utility of the oxazoline ring system in facilitating enantioselective synthesis (Hargaden & Guiry, 2009).

Antioxidant Capacity and Biological Activity

The structural motif of 1,2-oxazoles has been implicated in studies investigating the antioxidant capacity of compounds. For instance, the ABTS/PP decolorization assay, which evaluates the antioxidant capacity of compounds, has highlighted the reaction pathways involving the formation of coupling adducts with antioxidants. This suggests that compounds bearing the 1,2-oxazole structure may participate in antioxidant mechanisms, contributing to their potential biological activity (Ilyasov et al., 2020).

Pharmacological Applications

Oxazole derivatives exhibit a broad spectrum of pharmacological activities. The therapeutic potential of oxazole scaffold has been extensively reviewed, highlighting its presence in anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents. The chemical flexibility of oxazoles allows for the substitution at various positions, leading to derivatives with significant biological activities. This flexibility makes oxazoles attractive scaffolds for the development of new therapeutic agents, with some derivatives advancing to preclinical and clinical evaluations (Kaur et al., 2018).

Environmental and Material Science Applications

In the field of environmental and material science, oxazole derivatives have been studied for their roles in advanced oxidation processes and as components in polymer-based technologies. The stability and reactivity of oxazole rings make them suitable for applications in water treatment processes and in the development of novel materials with specific optical or chemical properties. For example, the use of oxazoline-containing ligands in polymer synthesis and catalysis has been explored to create materials with desired features for specific applications (Connon et al., 2021).

Safety and Hazards

The safety information available indicates that 1,2-Oxazol-3-ylmethanesulfonamide is associated with certain hazards. The GHS07 pictogram is used to denote these hazards, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Orientations Futures

While specific future directions for 1,2-Oxazol-3-ylmethanesulfonamide are not mentioned in the search results, research in the field of oxazole derivatives is active and ongoing. Oxazole-based molecules are becoming increasingly important in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing diverse oxazole derivatives and screening them for various biological activities .

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which 1,2-oxazol-3-ylmethanesulfonamide belongs, generally target bacterial enzymes involved in folate metabolism .

Mode of Action

Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

As a sulfonamide, it likely impacts the pathway of folic acid synthesis in bacteria .

Result of Action

By inhibiting folic acid synthesis, sulfonamides can prevent bacterial growth and reproduction, leading to the eventual death of the bacterial cells .

Analyse Biochimique

Biochemical Properties

1,2-Oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby influencing various metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The interaction between this compound and these enzymes can lead to changes in enzyme activity, affecting the overall metabolic flux within cells.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. For instance, the compound’s interaction with cytochrome P450 enzymes can inhibit their activity, affecting the metabolism of other substrates . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term exposure. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive changes in cellular function, such as alterations in enzyme expression and activity, which may affect the overall cellular response to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the modulation of metabolic pathways and the regulation of gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Studies in animal models have identified threshold doses at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are catalyzed by enzymes such as cytochrome P450 . These metabolic reactions can lead to the formation of active or inactive metabolites, influencing the overall pharmacological activity of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . For example, the compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1,2-oxazol-3-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3S/c5-10(7,8)3-4-1-2-9-6-4/h1-2H,3H2,(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTFDTGUYMRODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Methoxyphenyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1429681.png)

![ethyl 2-[(naphthalen-1-ylmethyl)amino]-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B1429682.png)

![Tert-butyl[(2,5-dimethylphenyl)methyl]amine](/img/structure/B1429685.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1429698.png)